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Compound of Interest

Compound Name: 3-Phenylisoxazole-5-carbaldehyde

Cat. No.: B1599781 Get Quote

Abstract
This document provides a comprehensive guide to the analytical techniques for the structural

elucidation, purity assessment, and characterization of 3-Phenylisoxazole-5-carbaldehyde
(CAS: 72418-40-7), a key building block in medicinal chemistry and materials science. The

protocols herein are designed for researchers, quality control analysts, and drug development

professionals, emphasizing not just the procedural steps but the scientific rationale behind

them. We cover a multi-technique approach encompassing spectroscopy, chromatography, and

elemental analysis to ensure a complete and reliable characterization of the target molecule.

Introduction and Molecular Overview
3-Phenylisoxazole-5-carbaldehyde is a heterocyclic aromatic aldehyde featuring a phenyl

group at the 3-position and a formyl group at the 5-position of the isoxazole ring. This specific

arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide

range of biologically active compounds and functional materials[1]. The isoxazole core is a

known pharmacophore present in several approved drugs, and the aldehyde group provides a

reactive handle for derivatization[2].

Accurate and thorough analytical characterization is paramount to ensure the identity, purity,

and stability of this compound, which directly impacts the reproducibility of synthetic procedures
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and the quality of downstream products. This guide outlines a validated workflow for achieving

this.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Phenylisoxazole-5-carbaldehyde is

presented below. These parameters are fundamental for sample handling, storage, and method

development.

Property Value Source

CAS Number 72418-40-7

Molecular Formula C₁₀H₇NO₂

Molecular Weight 173.17 g/mol

Appearance Solid

Melting Point 73-77 °C

Storage Conditions
2-8°C, protected from light and

moisture

Safety Profile Harmful if swallowed (H302)

Recommended Analytical Workflow
A multi-faceted analytical approach is essential for a comprehensive characterization. The

following workflow ensures orthogonal verification of the molecule's identity and purity.
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Figure 1: Comprehensive Analytical Workflow
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Caption: Figure 1: Comprehensive Analytical Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for the unambiguous structural

elucidation of organic molecules. ¹H NMR confirms the presence and connectivity of hydrogen

atoms, while ¹³C NMR provides information about the carbon skeleton. For 3-Phenylisoxazole-
5-carbaldehyde, NMR is essential to confirm the substitution pattern on both the phenyl and

isoxazole rings and to verify the presence of the key aldehyde functional group.

Expected ¹H and ¹³C NMR Chemical Shifts
Based on established data for aromatic aldehydes and phenylisoxazole derivatives, the

following chemical shifts (δ) in CDCl₃ are predicted[3][4][5][6].
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Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)

Aldehyde (-CHO) 9.9 - 10.1 (s, 1H) 184 - 186

Isoxazole H-4 7.2 - 7.4 (s, 1H) 104 - 106

Phenyl H-2', H-6' 7.8 - 7.9 (m, 2H) 128 - 129

Phenyl H-3', H-5' 7.4 - 7.6 (m, 2H) 129 - 130

Phenyl H-4' 7.4 - 7.6 (m, 1H) 130 - 132

Isoxazole C-3 - 162 - 164

Isoxazole C-5 - 170 - 172

Phenyl C-1' - 126 - 128

Protocol for NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: Spectral width of 220-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2 seconds, and 1024-4096 scans.
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Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the

TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight and elemental composition

(via High-Resolution MS, HRMS), offering definitive proof of the molecular formula.

Furthermore, the fragmentation pattern gives valuable structural information that corroborates

the NMR data.

Expected Fragmentation Pattern
Electron Ionization (EI) is expected to produce a strong molecular ion (M⁺˙) peak. Key

fragmentation pathways for aromatic aldehydes and isoxazoles include:

Loss of H˙: [M-1]⁺ from the aldehyde group.

Loss of CHO˙: [M-29]⁺, a characteristic fragmentation of aromatic aldehydes.

Ring Cleavage: Cleavage of the isoxazole ring can lead to fragments such as the benzoyl

cation ([C₆H₅CO]⁺, m/z 105) or phenylacetylene radical cation ([C₆H₅C₂H]⁺˙, m/z 102).

Figure 2: Predicted MS Fragmentation
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Caption: Figure 2: Predicted MS Fragmentation

Protocol for ESI-HRMS Analysis
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or

acetonitrile. Dilute this solution to 1-10 µg/mL using a 50:50 mixture of acetonitrile and water

containing 0.1% formic acid.

Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap

instrument equipped with an electrospray ionization (ESI) source.

Acquisition:

Infuse the sample solution directly or via a flow injection analysis (FIA) setup.

Operate in positive ion mode.

Acquire data over a mass range of m/z 50-500.

Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺. Use the instrument

software to calculate the elemental composition from the accurate mass and compare it to

the theoretical value for C₁₀H₈NO₂⁺.

High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of pharmaceutical ingredients

and intermediates. A well-developed HPLC method can separate the main compound from

starting materials, by-products (like isomers), and degradation products (like the corresponding

carboxylic acid)[2]. When coupled with a UV detector, it also allows for quantification (assay).

Protocol for HPLC Purity Analysis
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Parameter Recommended Condition Rationale

Column C18, 4.6 x 150 mm, 3.5 µm

Standard reverse-phase

column suitable for aromatic

compounds[7].

Mobile Phase A Water with 0.1% Formic Acid
Provides good peak shape and

is MS-compatible.

Mobile Phase B
Acetonitrile with 0.1% Formic

Acid

Common organic modifier for

reverse-phase

chromatography.

Gradient 50% B to 95% B over 10 min

Ensures elution of the main

peak and any less polar

impurities.

Flow Rate 1.0 mL/min Standard analytical flow rate.

Column Temp. 30 °C
Ensures reproducible retention

times.

Injection Vol. 5 µL

Detector UV-Vis Diode Array (DAD)

Detection λ 254 nm or λmax

254 nm is a common

wavelength for aromatic

compounds; determine λmax

for higher sensitivity.

Sample Prep. 1.0 mg/mL in Acetonitrile Ensure complete dissolution.

Spectroscopic Confirmation (FT-IR & UV-Vis)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the

presence of key functional groups. It is an excellent tool for verifying the carbonyl group of the

aldehyde and the characteristic vibrations of the aromatic and isoxazole rings.

Expected Peaks:
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~3100-3000 cm⁻¹: Aromatic C-H stretch.

~2850 & ~2750 cm⁻¹: Aldehyde C-H stretch (Fermi doublet), a highly diagnostic feature[5].

~1705-1690 cm⁻¹: Strong C=O stretch, conjugated to the isoxazole ring[6].

~1600, 1575, 1450 cm⁻¹: Aromatic C=C and isoxazole ring stretching vibrations[2].

Protocol:

Acquire a background spectrum of the empty sample compartment.

Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr

pellet.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a

good signal-to-noise ratio.

UV-Vis Spectroscopy
Causality: The conjugated system, comprising the phenyl ring, isoxazole, and carbonyl group,

is expected to produce strong ultraviolet (UV) absorption. This property is useful for

quantification (e.g., via Beer-Lambert law) and is the basis for detection in HPLC.

Protocol:

Prepare a dilute solution of the compound (~10 µg/mL) in a UV-transparent solvent like

methanol or acetonitrile.

Use a calibrated dual-beam UV-Vis spectrophotometer.

Scan the sample from 200 to 400 nm using the solvent as a blank.

Identify the wavelength of maximum absorbance (λmax). For similar isoxazole structures,

a λmax in the range of 250-380 nm is expected[8].

Elemental Analysis
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Causality: Elemental analysis provides an independent verification of the compound's

elemental composition, serving as a fundamental check of purity against the theoretical

formula.

Protocol:

Submit approximately 2-3 mg of a dry, homogeneous sample to a dedicated elemental

analysis service.

The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are

quantitatively measured.

The experimental percentages of Carbon, Hydrogen, and Nitrogen are compared to the

theoretical values.

Element Theoretical %

Carbon (C) 69.36%

Hydrogen (H) 4.07%

Nitrogen (N) 8.09%

Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical

values to confirm the elemental composition and high purity of the sample.

Potential Impurities and Characterization Strategy
A robust analytical package must also consider potential impurities arising from the synthesis or

degradation of 3-Phenylisoxazole-5-carbaldehyde.

Regioisomer: The 5-Phenylisoxazole-3-carbaldehyde (CAS: 59985-82-9) is a potential

regioisomeric impurity. Due to its different substitution pattern, it will have a distinct NMR

spectrum and a different retention time in the HPLC method. Its melting point is also lower

(58-62 °C), which can be detected by thermal analysis.

Oxidation Product: Oxidation of the aldehyde group can lead to the formation of 3-

Phenylisoxazole-5-carboxylic acid. This more polar impurity will typically have a shorter
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retention time in reverse-phase HPLC and can be readily identified by MS due to its higher

molecular weight (189.17 g/mol ).

Starting Materials: Depending on the synthetic route (e.g., 1,3-dipolar cycloaddition), residual

starting materials may be present. The developed HPLC method should be demonstrated to

separate these materials from the final product.

The HPLC method described in Section 5 is the primary tool for separating and quantifying

these impurities. Peak identification can be confirmed by collecting fractions and analyzing

them by MS and NMR, or by using an HPLC-MS system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1599781#analytical-techniques-for-characterizing-3-
phenylisoxazole-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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